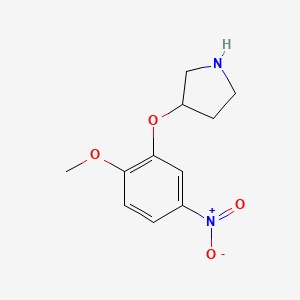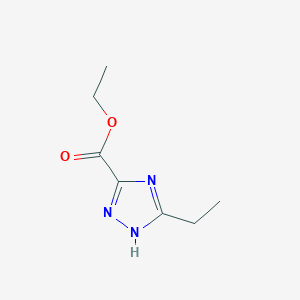![molecular formula C14H12N2O3 B1439225 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid CAS No. 1172009-92-5](/img/structure/B1439225.png)
5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid
Overview
Description
5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid is a compound with the molecular formula C14H12N2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Physical And Chemical Properties Analysis
The physical properties of 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid include a predicted boiling point of 398.4±37.0 °C and a predicted density of 1.346±0.06 g/cm3 . The compound has a molecular weight of 256.26 .Scientific Research Applications
Synthesis and Characterization
- 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid is involved in the synthesis of various pyridine amide derivatives. These derivatives are synthesized through a simple and cost-effective method, showing potential for coordination with metal ions. This is evident from a study that synthesized four new pyridine amide derivatives through amide coupling of pyridine-2-carboxylic acid and pyridine-4-carboxylic acid chlorides with aromatic amines. The study provided detailed analysis using techniques like FT-IR, NMR spectroscopy, elemental, TGA, and X-ray analysis, confirming the formation of amide compounds with high potential for metal ion coordination (Kwiatek et al., 2017).
Crystal Structures and Electrochemical Activities
- The compound also plays a role in forming structures that are essential in electrochemical activities. For instance, a study on Co(II) and Cu(II) complexes with 5-aminosalicylate derivatives used 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid. The study highlighted the synthesis, crystal structures, and the electrochemical properties of these complexes, providing insights into their potential applications in electrochemistry (Zhao et al., 2013).
Antimicrobial Activity
- Research has demonstrated the antimicrobial potential of compounds synthesized using 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid. A study synthesized new pyridine derivatives, which were then tested for their in vitro antimicrobial activity. These compounds displayed variable and modest activity against specific strains of bacteria and fungi, indicating their potential use in antimicrobial applications (Patel et al., 2011).
Future Directions
The future directions of research on 5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid could involve further exploration of its synthesis methods, chemical reactions, and potential applications. This could include investigating its potential as a chelating agent, given the known properties of related compounds .
properties
IUPAC Name |
5-[(3-methylbenzoyl)amino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-3-2-4-10(7-9)13(17)16-11-5-6-12(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCWZMPKWOBAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1439142.png)
![{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1439143.png)


![5,6-Dihydro-2h-cyclopenta[c]pyrrol-4-one](/img/structure/B1439151.png)


![2-[4-(Sec-butyl)phenoxy]-5-methylaniline](/img/structure/B1439157.png)




![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)
